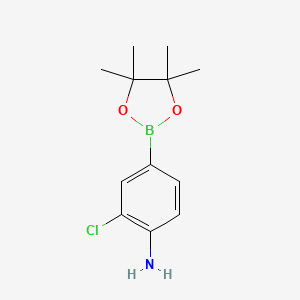

4-amino-3-chlorophenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXOYZKPTUJSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656997 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721960-43-6 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chlorobenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-chlorophenylboronic acid pinacol ester: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-chlorophenylboronic acid pinacol ester is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive boronic ester, and a strategically positioned chlorine atom, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an exploration of its pivotal role in the development of targeted therapeutics, particularly as a precursor to inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Chemical Properties

This compound, also known by its systematic name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a stable, solid organic compound. The pinacol ester group enhances the stability and handling of the boronic acid, preventing premature decomposition and facilitating its use in a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 721960-43-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [1][2][3][4] |

| Molecular Weight | 253.53 g/mol | [2] |

| Appearance | Solid | [2][4] |

| Melting Point | Not available (often cited as N/A) | [2] |

| Boiling Point (Predicted) | 360.3 ± 32.0 °C | |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate. | [5] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. Keep in a dark place. | [4] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the palladium-catalyzed cross-coupling of a suitable halogenated aniline derivative with a diboron reagent.

General Synthesis Protocol: Miyaura Borylation

This protocol outlines the synthesis of this compound from 2-chloro-4-iodoaniline and bis(pinacolato)diboron.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound via Miyaura borylation.

Methodology:

-

Reaction Setup: To a solution of 2-chloro-4-iodoaniline (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous dioxane, add potassium acetate (3.0 eq).

-

Degassing: Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a catalytic amount of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by silica gel column chromatography to yield the desired this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[6][7][8]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

General Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.02-0.10 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base.[6]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: After filtering, concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure coupled product.

Application in Drug Discovery: A Precursor to PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[9][10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] this compound serves as a crucial building block in the synthesis of a variety of kinase inhibitors that target this pathway.[9][11] The substituted aniline moiety can be incorporated into heterocyclic scaffolds that bind to the ATP-binding pocket of these kinases.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by therapeutics derived from this compound.

The general structure of these inhibitors often involves a heterocyclic core, which is functionalized with the 4-amino-3-chlorophenyl group through a Suzuki-Miyaura coupling. The amino group can then be further modified to optimize binding affinity and pharmacokinetic properties. The chlorine atom can provide additional interactions within the kinase active site or be used as a handle for further synthetic modifications.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through robust and well-established reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. The successful application of this building block in the development of potent kinase inhibitors for the PI3K/Akt/mTOR pathway underscores its importance in the ongoing search for novel cancer therapeutics. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and innovation in the field.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR 721960-43-6 [sigmaaldrich.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. This compound | 721960-43-6 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-3-chlorophenylboronic acid pinacol ester CAS number 721960-43-6

CAS Number: 721960-43-6

This technical guide provides a comprehensive overview of 4-amino-3-chlorophenylboronic acid pinacol ester, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, provides exemplary experimental protocols for its application, and visualizes key synthetic processes.

Physicochemical Properties

This compound is a stable, solid organic compound. The pinacol ester group enhances its stability and handling properties compared to the corresponding free boronic acid.[1] It is typically stored under an inert atmosphere at 2–8 °C.[1]

Below is a summary of its key physicochemical data:

| Property | Value | Source(s) |

| CAS Number | 721960-43-6 | [1][2] |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [1][2] |

| Molecular Weight | 253.53 g/mol | |

| Appearance | Solid | |

| Boiling Point | 360.3 ± 32.0 °C (Predicted) | [1] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 2.29 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2–8 °C, under inert gas | [1] |

Core Applications in Synthesis

The primary utility of this compound lies in its function as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions: This compound is a frequently used reagent in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for synthesizing biaryls, a common motif in pharmaceuticals and agrochemicals.[1][3] The presence of both an amino group and a chlorine atom on the phenyl ring allows for further functionalization, making it a valuable building block for creating complex molecular architectures.[3]

Other Applications: Beyond Suzuki couplings, the amino group can be readily modified through acylation or alkylation, opening avenues for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.[3] It serves as a foundational component in the development of new therapeutic agents, agrochemicals, and advanced materials.[1]

Experimental Protocols

The following are representative experimental protocols. Researchers should adapt these methods based on their specific substrates and laboratory conditions.

Protocol 1: General Synthesis of an Arylboronic Acid Pinacol Ester

This protocol outlines a general method for the synthesis of arylboronic acid pinacol esters from an aryl halide, which is a common pathway for producing compounds like this compound.

Materials:

-

Aryl Halide (e.g., 2-Chloro-4-iodoaniline)

-

Bis(pinacolato)diboron

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., Potassium Acetate, K₂CO₃)

-

Anhydrous Solvent (e.g., DMF, Dioxane)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and the base (3.0 equiv.).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst (typically 2-5 mol%) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired arylboronic acid pinacol ester.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide.

Materials:

-

This compound (1.0-1.2 equiv.)

-

Aryl Halide (e.g., an iodochromone, 1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Aqueous Base (e.g., 2M K₂CO₃, NaHCO₃)

-

Solvent system (e.g., DMF, Toluene, 1,4-Dioxane)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the palladium catalyst (2-5 mol%).

-

Purge the flask with an inert gas.

-

Add the organic solvent, followed by the aqueous base solution.

-

Heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[4]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid or oil by flash chromatography or recrystallization to obtain the pure biaryl product.

Visualizations: Synthetic Workflows

The following diagrams illustrate the key synthetic processes involving this compound.

Caption: Synthesis of the target compound via Miromoto borylation.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as an acute toxicant if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 4-amino-3-chlorophenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic route, the Miyaura borylation, and explores a potential alternative Grignard-based method. Included are detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to assist researchers in the successful preparation of this important compound.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: a boronic ester, an amino group, and a chloro substituent. The boronic ester moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The amino group provides a site for further functionalization, such as amide bond formation, while the chloro group can influence the electronic properties and metabolic stability of the final compound. This unique combination of functionalities makes it an attractive starting material for the construction of complex molecular architectures found in many pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₇BClNO₂ |

| Molecular Weight | 253.53 g/mol |

| CAS Number | 721960-43-6 |

| Appearance | Solid |

Synthetic Routes

The synthesis of this compound can be primarily achieved through two main strategies: the Miyaura borylation of a corresponding aryl halide and a Grignard reagent-based approach.

Route 1: Miyaura Borylation (Preferred Method)

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. This method is generally preferred due to its high functional group tolerance and milder reaction conditions compared to traditional organometallic methods. The most common starting material for this synthesis is 4-bromo-2-chloroaniline.

Caption: Miyaura borylation of 4-bromo-2-chloroaniline.

This protocol is adapted from established literature procedures.[1]

Materials:

-

4-Bromo-2-chloroaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Petroleum ether

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chloroaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.1 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the crude mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 98:2) to afford the pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 74% | [1] |

Route 2: Grignard Reagent Formation and Borylation

An alternative approach involves the formation of a Grignard reagent from a dihaloaniline derivative, followed by reaction with a trialkyl borate and subsequent esterification with pinacol. While this method can be effective, it often requires more stringent anhydrous conditions and may be less tolerant of certain functional groups. A detailed protocol for the synthesis of the non-chlorinated analog, 4-aminophenylboronic acid pinacol ester, is available and can be adapted.[2]

Caption: Grignard-based synthesis of the target molecule.

-

Protection of the Amino Group (Optional but Recommended): The amino group of 4-bromo-2-chloroaniline may need to be protected to prevent interference with the Grignard reagent formation.

-

Grignard Reagent Formation: The protected dihaloaniline is reacted with magnesium turnings or a suitable organolithium reagent to form the corresponding Grignard reagent. This step must be performed under strictly anhydrous conditions.

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperature.

-

Hydrolysis and Esterification: The resulting borate ester is hydrolyzed under acidic conditions to the boronic acid, which is then esterified with pinacol to yield the final product.

-

Deprotection: If a protecting group was used, it is removed in the final step.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), a broad singlet for the amino protons, and a characteristic singlet for the twelve methyl protons of the pinacol group (around 1.3 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon atoms of the pinacol group (around 84 ppm for the quaternary carbons and 25 ppm for the methyl carbons). The carbon attached to the boron atom may show a broad signal or be difficult to observe. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (253.53 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable. |

Applications in Drug Development

This compound is a versatile building block for the synthesis of a variety of pharmaceutical compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many approved drugs. The amino group can be further elaborated to introduce pharmacophoric features or to attach the molecule to a larger scaffold.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. The Miyaura borylation of 4-bromo-2-chloroaniline is presented as the most reliable and efficient method, with a detailed experimental protocol provided. An alternative Grignard-based route has also been discussed. By following the procedures outlined in this document, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development activities. The provided data and diagrams serve as a practical resource for the successful execution and understanding of this important chemical transformation.

References

A Technical Guide to 4-Amino-3-chlorophenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chlorophenylboronic acid pinacol ester, also known as 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, featuring a nucleophilic amino group, a chloro substituent, and a boronic ester moiety, makes it an invaluable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its primary application as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Experimental protocols, quantitative data, and its strategic role in the drug discovery workflow are presented to support its use in pharmaceutical and materials science research.

Molecular Structure and Physicochemical Properties

This compound is a stable, solid organic compound. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding free boronic acid, facilitating easier handling and purification.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [2][3] |

| Molecular Weight | 253.54 g/mol | [1][2] |

| CAS Number | 721960-43-6 | [2][4] |

| Appearance | Solid (typically off-white to tan) | [2] |

| Synonyms | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | [1] |

| InChI Key | BEXOYZKPTUJSCZ-UHFFFAOYSA-N | [2] |

| SMILES | CC1(C)OB(OC1(C)C)C2=CC(Cl)=C(N)C=C2 | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [2] |

Synthesis of this compound

The compound is commonly synthesized via a palladium-catalyzed borylation reaction (Miyaura borylation) of a halogenated aniline precursor with a diboron reagent. A reliable method starts from 4-bromo-2-chloroaniline and bis(pinacolato)diboron.

Experimental Protocol: Synthesis

This protocol is based on a reported procedure with a yield of 74%.

-

Preparation: To a reaction vessel, add 4-bromo-2-chloroaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Inerting: Suspend the solids in anhydrous 1,4-dioxane. Purge the mixture with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] It enables the coupling of the 4-amino-3-chlorophenyl moiety to various aryl, heteroaryl, or vinyl halides and triflates. This reaction is fundamental to the synthesis of biaryl and substituted aromatic structures found in many pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a typical Suzuki-Miyaura reaction. Researchers must optimize conditions based on the specific coupling partners.

-

Reactant Setup: In a reaction flask, combine the aryl halide (e.g., aryl bromide, 1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Inerting and Solvent Addition: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with argon or nitrogen for at least 20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or PdCl₂(dppf), 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

| Component | Example | Role |

| Aryl Halide | Aryl Bromide, Aryl Iodide | Electrophilic coupling partner |

| Boronic Ester | 4-Amino-3-chlorophenylboronic acid... | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates catalytic cycle |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and reagents |

| Temperature | 80 - 110 °C | Provides activation energy |

Quantitative Data

While detailed, peer-reviewed spectral data for this specific compound is not widely published, the following tables provide expected values based on its known structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | ~7.5-7.7 ppm: Aromatic protons ortho to the boron group. ~6.7-6.9 ppm: Aromatic proton ortho to the amino group. ~4.0-4.5 ppm: Broad singlet for -NH₂ protons. ~1.35 ppm: Sharp singlet for the 12 methyl protons of the pinacol group. |

| ¹³C NMR (CDCl₃) | ~150-155 ppm: Aromatic carbon attached to the amino group. ~135-140 ppm: Aromatic carbons ortho to the boron group. ~115-120 ppm: Aromatic carbons ortho/para to the amino group. ~83-85 ppm: Quaternary carbons of the pinacol ester (O-C(CH₃)₂). ~24-25 ppm: Methyl carbons of the pinacol group. |

| FT-IR (KBr, cm⁻¹) | 3350-3500: N-H stretching (amine). 2900-3000: C-H stretching (aliphatic). ~1600: N-H scissoring and C=C stretching (aromatic). 1340-1380: Strong B-O stretching (boronate ester). 1000-1150: C-O stretching. 700-800: C-Cl stretching. |

| Mass Spec. (ESI+) | m/z ~254.1: Expected for [M+H]⁺ (C₁₂H₁₈BClNO₂⁺). The spectrum will exhibit a characteristic isotopic pattern due to the presence of Chlorine (³⁵Cl/³⁷Cl) and Boron (¹⁰B/¹¹B). |

Role in Drug Discovery & Development Workflow

This reagent is a strategic starting material in the lead optimization phase of drug discovery. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic organic chemistry. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and potential for further functionalization make it an essential tool for researchers in drug development and materials science. The protocols and data provided in this guide serve as a comprehensive resource for the effective utilization of this versatile building block.

References

Technical Guide: Stability and Storage of 4-amino-3-chlorophenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-amino-3-chlorophenylboronic acid pinacol ester. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this compound to ensure its integrity and performance in various applications, including as a key building block in medicinal chemistry and organic synthesis.

Core Concepts of Stability

This compound, like other arylboronic acid pinacol esters, offers greater stability compared to its corresponding boronic acid. The pinacol ester group protects the boron atom from common degradation pathways such as dehydration to form boroxines. However, the compound remains susceptible to certain environmental factors, primarily moisture, which can lead to hydrolysis.

The primary degradation pathway for this compound is the hydrolysis of the boron-oxygen bond, which results in the formation of 4-amino-3-chlorophenylboronic acid and pinacol.[1] This process is influenced by several factors including the presence of water, the pH of the environment, and the electronic properties of the substituents on the phenyl ring. The presence of the electron-donating amino group in the para-position is expected to decrease the Lewis acidity of the boron atom, thereby slowing the rate of hydrolysis compared to unsubstituted or electron-withdrawn phenylboronic acid pinacol esters.

Recommended Storage and Handling

To maintain the quality and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions: Vendor recommendations consistently advise storing the compound under the following conditions:

-

Temperature: 2-8°C.

-

Atmosphere: Under an inert atmosphere, such as nitrogen or argon.

-

Light: In a dark place, protected from light.

Handling:

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Keep the container tightly closed when not in use to minimize exposure to moisture and air.

-

Use dry solvents and reagents when working with the compound to prevent hydrolysis.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively available in publicly accessible literature. Stability profiles are often determined by the end-user based on their specific application and formulation. However, forced degradation studies can provide valuable insights into the compound's stability under various stress conditions.

The following table illustrates the type of data that would be generated from a comprehensive stability study. Note: The data presented below is exemplary and intended to serve as a template for data presentation.

| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Identified |

| Thermal | % Degradation | 4-amino-3-chlorophenylboronic acid | |||

| 60°C | Assay (%) | ||||

| Humidity | % Degradation | 4-amino-3-chlorophenylboronic acid | |||

| 25°C / 75% RH | Assay (%) | ||||

| Photolytic | % Degradation | Minor unidentified impurities | |||

| 1.2 million lux hours | Assay (%) | ||||

| Acidic | % Degradation | 4-amino-3-chlorophenylboronic acid | |||

| 0.1 M HCl (aq) | Assay (%) | ||||

| Basic | % Degradation | 4-amino-3-chlorophenylboronic acid | |||

| 0.1 M NaOH (aq) | Assay (%) | ||||

| Oxidative | % Degradation | Minor unidentified impurities | |||

| 3% H₂O₂ (aq) | Assay (%) |

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following are model protocols for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade acetonitrile, water, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers/ovens

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in acetonitrile, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions. After the exposure period, prepare solutions of both the exposed and control samples at a concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate a reversed-phase HPLC method capable of separating this compound from its degradation products, particularly 4-amino-3-chlorophenylboronic acid.

Challenges: A significant challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis.[2] This can lead to inaccurate quantification of the parent compound and its hydrolytic degradant.

Mitigation Strategies:

-

Sample Diluent: Use an aprotic solvent such as acetonitrile for sample preparation to minimize hydrolysis prior to injection.

-

Column Chemistry: Employ a column with low residual silanol activity to reduce on-column hydrolysis.

-

Mobile Phase: Avoid acidic modifiers that can accelerate hydrolysis. A neutral or slightly basic mobile phase may be more suitable.

Example HPLC Parameters:

-

Column: A column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its more polar degradant (e.g., start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

Visualizations

Degradation Pathway

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Study

Caption: General experimental workflow for a forced degradation stability study.

Logical Diagram for Storage and Handling

Caption: Recommended storage and handling practices to ensure compound stability.

References

Technical Guide: Characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and expected analytical data.

Core Compound Properties

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a substituted aniline derivative containing a boronic acid pinacol ester. This functional group arrangement makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

| Property | Value |

| Molecular Formula | C₁₂H₁₇BClNO₂ |

| Molecular Weight | 253.53 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Insoluble in water. |

| CAS Number | Not readily available |

Synthesis Protocol: Miyaura Borylation

A common and effective method for the synthesis of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is the Miyaura borylation of 4-bromo-2-chloroaniline.

Experimental Workflow

Caption: Synthetic workflow for 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Detailed Methodology

-

Reagents and Materials:

-

4-bromo-2-chloroaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Anhydrous 1,4-dioxane or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2-chloroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add PdCl₂(dppf) (0.03 equiv) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous dioxane (or DMSO) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

-

Analytical Characterization Data (Predicted)

The following tables summarize the predicted analytical data for 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This data is based on the analysis of its chemical structure and comparison with similar molecules. Experimental verification is recommended.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.50 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.20 | br s | 2H | -NH₂ |

| 1.34 | s | 12H | -C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-NH₂ |

| ~138.0 | C-H |

| ~135.0 | C-H |

| ~120.0 | C-Cl |

| ~115.0 | C-H |

| Not observed | C-B |

| 83.9 | -O-C(CH₃)₂ |

| 24.8 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch |

| 2978, 2930 | C-H stretch (aliphatic) |

| ~1620 | N-H bend |

| ~1580, 1480 | C=C stretch (aromatic) |

| ~1360 | B-O stretch |

| ~1140 | C-O stretch |

| ~850 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 253.10 | [M]⁺ (for ³⁵Cl) |

| 255.10 | [M+2]⁺ (for ³⁷Cl) |

Logical Relationship of Synthesis and Characterization

Caption: Relationship between synthesis and characterization of the target compound.

This technical guide provides a foundational understanding of the synthesis and characterization of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Researchers are encouraged to use this information as a starting point for their work and to perform their own experimental verification of the presented data.

Fundamental Reactivity of 4-Amino-3-chlorophenylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorophenylboronic acid pinacol ester is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Its structure, featuring a nucleophilic amino group, a reactive boronic ester, and a halogenated aryl ring, allows for a diverse range of chemical transformations. The pinacol ester functionality enhances the stability and handling of the otherwise labile boronic acid.[1] This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its participation in key cross-coupling reactions, the chemoselectivity of its reactive sites, and its application in the synthesis of biologically active molecules.

Core Reactivity and Chemoselectivity

The primary utility of this compound lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The two main reactive centers are the carbon-boron (C-B) bond of the pinacol boronate and the carbon-chlorine (C-Cl) bond. The reactivity of these sites can be selectively addressed by carefully choosing the reaction conditions.

Suzuki-Miyaura Coupling (C-B Bond Reactivity): The boronic ester is primarily employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This reaction is highly efficient for coupling with a wide range of aryl and heteroaryl halides. The general reactivity trend for the halide coupling partner is I > Br > OTf > Cl.[2]

Buchwald-Hartwig Amination (N-H Bond Reactivity): The amino group can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form new carbon-nitrogen bonds with aryl halides.[3][4]

Chemoselective Coupling of the C-Cl Bond: While the C-B bond is generally more reactive in Suzuki-Miyaura coupling, the C-Cl bond can also participate in cross-coupling reactions. Selective reaction at the C-Cl bond in the presence of the boronic ester can be achieved, particularly with electron-rich coupling partners or by using specific catalyst systems that favor the oxidative addition to the C-Cl bond.[5][6] The choice of palladium catalyst, ligand, and base is crucial in directing the chemoselectivity of the reaction. For instance, sterically hindered biarylphosphine ligands often favor the coupling of aryl chlorides.[5]

Data Presentation: Representative Reaction Conditions and Yields

While extensive quantitative data for a wide range of substrates coupled with this compound is not available in a single comprehensive study, the following tables summarize representative conditions and yields for key reaction types based on analogous systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Boronic Acid Pinacol Esters

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 85 | 12 | 95 | [7] |

| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 | [8] |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [5] |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 16 | 75 | [9] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | 110 | 16 | 65 | [10] |

| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [11] |

| 3 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 12 | 92 | [12] |

| 4 | 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 78 | [11] |

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving this compound. These are based on established procedures for similar substrates and should be optimized for specific cases.[7][8][10][11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

-

Add the Pd(dppf)Cl₂ catalyst to the flask.

-

Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

-

Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with this compound

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add the aryl chloride and this compound to the flask.

-

Seal the flask, remove from the glovebox, and add anhydrous toluene via syringe.

-

Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst activation.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

Protocol 3: N-Boc Protection of the Amino Group

In reactions where the amino group might interfere, for instance, by acting as a competitive nucleophile or by deactivating the catalyst, protection as a tert-butyl carbamate (Boc) group is a common strategy.

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc protected product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Visualization of Reaction Workflows and Biological Pathways

Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis: PI3K/Akt/mTOR Signaling Pathway

This compound and its analogs are valuable building blocks for the synthesis of kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its orthogonal reactive sites allow for selective functionalization through well-established cross-coupling methodologies. A thorough understanding of the factors governing the chemoselectivity of its C-B and C-Cl bonds, as well as the reactivity of its amino group, is crucial for its effective application in the synthesis of complex target molecules, particularly in the realm of medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers to harness the full synthetic potential of this valuable reagent.

References

- 1. lookchem.com [lookchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of Substituted Phenylboronic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and evolving applications of substituted phenylboronic acid esters. From their initial synthesis to their current role in cutting-edge drug development and materials science, this document provides a comprehensive overview of the core chemistry, key experimental protocols, and biological significance of this versatile class of compounds.

A Historical Overview: From Serendipity to Rational Design

The journey of substituted phenylboronic acid esters began with the foundational discovery of boronic acids. In 1860, Edward Frankland reported the first synthesis of a boronic acid.[1] This was followed by the preparation of benzeneboronic acid in 1880 by Michaelis and Becker, who synthesized benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury, which was then hydrolyzed to the corresponding acid.[2]

Early synthetic methods, such as the reaction of phenylmagnesium bromide with trimethyl borate, were often plagued by low yields.[3] A significant advancement came with the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple boronic acids or esters with organic halides.[3] This reaction, discovered by Akira Suzuki and his colleagues, revolutionized the formation of carbon-carbon bonds and opened up new avenues for the synthesis of complex organic molecules, including substituted phenylboronic acid esters.

Further innovations in synthetic methodology, such as iridium-catalyzed C-H borylation, have provided more direct and efficient routes to these compounds. These modern techniques allow for the introduction of the boronic ester group onto a phenyl ring with high regioselectivity and functional group tolerance, paving the way for the creation of diverse libraries of substituted phenylboronic acid esters for various applications.

Synthetic Methodologies: A Practical Guide

The synthesis of substituted phenylboronic acid esters can be achieved through several key methods. The choice of method often depends on the desired substitution pattern, the starting materials available, and the required scale of the reaction.

Grignard Reaction with Trialkyl Borates

One of the most established methods for the synthesis of phenylboronic acids and their subsequent conversion to esters involves the reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate. The resulting boronic ester can then be hydrolyzed to the boronic acid or used directly.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

-

Materials: Magnesium turnings, iodine crystal (as initiator), bromobenzene, anhydrous diethyl ether, trimethyl borate, sulfuric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

After the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolyze the reaction mixture by carefully adding it to a stirred solution of sulfuric acid in ice.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.

-

The crude product can be purified by recrystallization.[4]

-

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of substituted biaryls, where a substituted phenylboronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Iodoanisole with Phenylboronic Acid

-

Materials: 4-Iodoanisole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a Schlenk flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).[2]

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture at 100 °C for the desired time (e.g., 1-4 hours).[2]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Boronic Acid Pinacol Esters

Pinacol esters of phenylboronic acids are often preferred in organic synthesis due to their stability and ease of handling compared to the free boronic acids.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

-

Materials: 4-Formylphenylboronic acid, pinacol, toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-formylphenylboronic acid (33.3 mmol) and pinacol (33.3 mmol) in toluene (25 mL).[5]

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.[5]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The product often crystallizes upon concentration and can be collected by filtration.[5]

-

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted phenylboronic acid esters, highlighting their synthetic yields and biological activities.

Table 1: Synthesis Yields of Selected Substituted Phenylboronic Acid Esters

| Compound | Synthetic Method | Yield (%) | Reference |

| Phenylboronic acid | Grignard Reaction | ~80% | [2] |

| 4-Methoxybiphenyl | Suzuki-Miyaura Coupling | Varies with catalyst and time | [2] |

| 4-Cyanophenylboronic acid | From 4-formylphenylboronic acid | 87% | [5] |

| Dipeptidyl boronic ester | Peptide coupling | Moderate to high | [2] |

Table 2: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| Dipeptidyl boronic acid (cpd 15) | Proteasome | 4.60 | - | [2] |

| Bortezomib | Proteasome | 7.05 | - | [2] |

| Phenylboronic acid derivative (lead 1) | AmpC β-lactamase | - | 83 | [6] |

| 4-carboxy-derivative (cpd 11) | AmpC β-lactamase | - | 18 | [6] |

Role in Drug Discovery and Development

Substituted phenylboronic acid esters have emerged as a significant class of compounds in medicinal chemistry, primarily due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols. This property has been exploited in the design of enzyme inhibitors and targeted drug delivery systems.

Enzyme Inhibition

The boronic acid group can act as a transition-state analog inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. A prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome and is used in the treatment of multiple myeloma.[7] The synthesis of such dipeptidyl boronic acids often involves the coupling of an amino acid with a boronic acid-containing fragment, followed by deprotection steps.[2]

Targeted Drug Delivery

The ability of phenylboronic acids to form esters with cis-diols is the basis for their use in targeted drug delivery systems. Sialic acid residues are often overexpressed on the surface of cancer cells. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to enhanced accumulation of the drug-loaded nanoparticles at the tumor site.[8]

These drug delivery systems are often designed to be responsive to the tumor microenvironment. For example, some systems are designed to release their drug payload in response to the lower pH or higher levels of reactive oxygen species (ROS) found in tumors.[3]

Experimental Workflow: Evaluation of Phenylboronic Acid-Functionalized Nanoparticles

References

- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-amino-3-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-3-chlorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key motifs in numerous pharmaceutical agents and agrochemicals.[1] The pinacol ester functionality enhances the stability and ease of handling of the boronic acid, making it a preferred reagent in organic synthesis.

Principle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.

Applications in Medicinal Chemistry and Drug Discovery

The 4-amino-3-chlorophenyl moiety is a valuable scaffold in medicinal chemistry. The presence of the amino group provides a handle for further functionalization, while the chlorine atom can influence the electronic properties and metabolic stability of the final compound. This building block has been utilized in the synthesis of various biologically active molecules, including kinase inhibitors.

Experimental Protocols and Data

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3,5-dimethyl-1H-pyrazole | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 74 |

| 2 | 2,6-Dichloropyridine | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | High (qualitative) |

| 3 | General Aryl Bromide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Good (qualitative) |

Detailed Experimental Protocol: Synthesis of 4-(4-amino-3-chlorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with 4-bromo-3,5-dimethyl-1H-pyrazole.

Materials and Reagents:

-

This compound

-

4-bromo-3,5-dimethyl-1H-pyrazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.1 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality of base | - Use fresh catalyst- Ensure thorough degassing of the solvent- Use freshly opened or properly stored base |

| Protodeboronation | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents where appropriate- Minimize reaction time once the starting material is consumed |

| Homocoupling of Boronic Ester | - High catalyst loading- Presence of oxygen | - Reduce catalyst loading- Maintain a strict inert atmosphere |

Safety Information

-

This compound is an irritant. Avoid contact with skin and eyes.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For detailed safety information, refer to the Safety Data Sheet (SDS) of each reagent.

References

Application of 4-amino-3-chlorophenylboronic Acid Pinacol Ester in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Amino-3-chlorophenylboronic acid pinacol ester is a valuable and versatile building block in the synthesis of modern agrochemicals, particularly herbicides. Its unique structure, featuring an aniline ring substituted with both a chlorine atom and a boronic acid pinacol ester group, makes it an ideal precursor for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This reagent has been instrumental in the development of the arylpicolinate class of herbicides, which includes the commercial products halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). These herbicides are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible weed species.[1][2] The 4-amino-3-chlorophenyl moiety introduced by this building block is a key structural feature of these herbicides, contributing to their high efficacy and selectivity.

The primary application of this compound in agrochemical development is in the synthesis of herbicidally active arylpicolinate molecules. The general synthetic strategy involves the Suzuki-Miyaura coupling of the boronic acid pinacol ester with a functionalized pyridine derivative. This reaction forms the core biaryl structure of the herbicide. Subsequent chemical modifications can then be performed to yield the final active ingredient.

The resulting arylpicolinate herbicides have demonstrated excellent control of a broad spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action.[1] Their systemic action, being absorbed by both foliage and roots and translocated throughout the plant, ensures effective weed control.[3]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal efficacy of florpyrauxifen-benzyl, an agrochemical synthesized using a derivative of 4-amino-3-chlorophenylboronic acid, against various weed species. The data is presented as GR50 values, which represent the herbicide concentration required to cause a 50% reduction in plant growth.

| Weed Species | Common Name | GR50 (g ai/ha) | Reference |

| Echinochloa crus-galli | Barnyardgrass | 4.14 ± 0.15 | [4] |

| Eclipta prostrata | Yerbadetajo | 0.38 ± 0.01 | [4] |

| Echinochloa crus-galli | Barnyardgrass (baseline) | 4.9 | [5] |

| Echinochloa crus-galli var. mitis | Barnyardgrass (baseline) | 5.0 | [5] |

| Echinochloa colona (glyphosate-susceptible) | Junglerice | 98 | [5] |

| Echinochloa colona (glyphosate-resistant, ET2) | Junglerice | 1098 | [5] |

| Echinochloa colona (glyphosate-resistant, ET4) | Junglerice | 1220 | [5] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in the Synthesis of Arylpicolinate Herbicides

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable pyridine coupling partner to form the core structure of arylpicolinate herbicides.

Materials:

-

This compound

-

Substituted 6-halopyridine-2-carboxylate derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the substituted 6-halopyridine-2-carboxylate derivative (1.1 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.01-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-